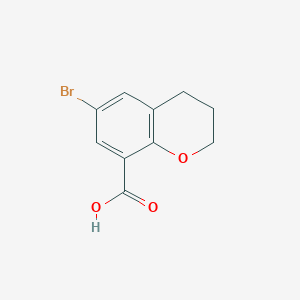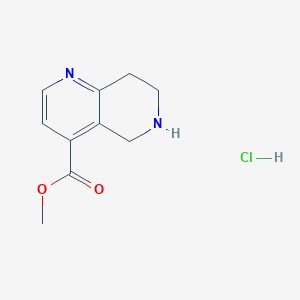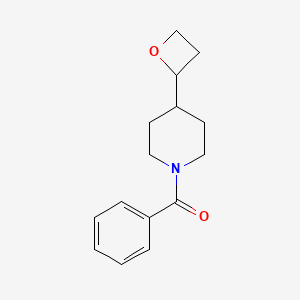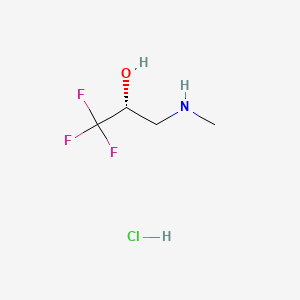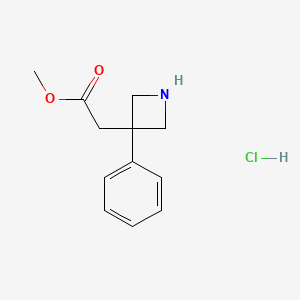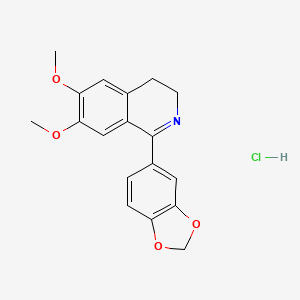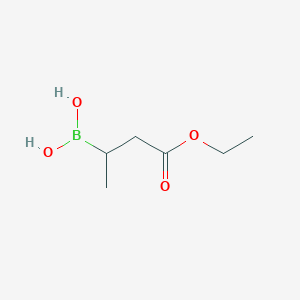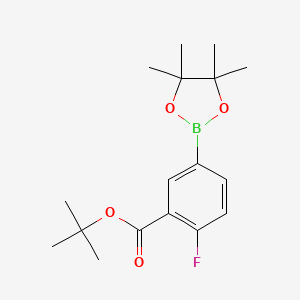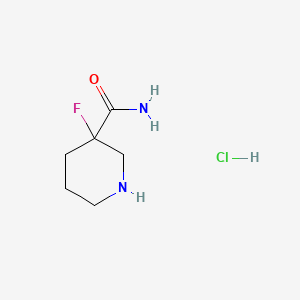
3-Ethynyl-3-methylthietane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethynyl-3-methylthietane is an organic compound with the molecular formula C6H8S It is a member of the thietane family, which are four-membered ring compounds containing sulfur This compound is characterized by the presence of an ethynyl group (C≡CH) and a methyl group (CH3) attached to the thietane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-3-methylthietane typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-chloro-3-methylthietane with acetylene in the presence of a strong base such as sodium amide (NaNH2). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
化学反応の分析
Types of Reactions
3-Ethynyl-3-methylthietane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or organolithium reagents can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-substituted thietanes.
Substitution: Various substituted thietanes depending on the nucleophile used.
科学的研究の応用
3-Ethynyl-3-methylthietane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of sulfur-containing heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It can be used in the development of new materials with unique properties, such as polymers and resins.
作用機序
The mechanism of action of 3-Ethynyl-3-methylthietane involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions and hydrogen bonding, while the sulfur atom can engage in coordination with metal ions. These interactions can influence the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and the derivatives used.
類似化合物との比較
Similar Compounds
3-Ethynyl-3-methyloxetane: Similar structure but with an oxygen atom instead of sulfur.
3-Ethynyl-3-methylthiirane: A three-membered ring analog with sulfur.
3-Ethynyl-3-methylthiolane: A five-membered ring analog with sulfur.
Uniqueness
3-Ethynyl-3-methylthietane is unique due to its four-membered ring structure containing sulfur, which imparts distinct chemical and physical properties. The presence of the ethynyl group also adds to its reactivity and potential for diverse chemical transformations.
特性
分子式 |
C6H8S |
|---|---|
分子量 |
112.19 g/mol |
IUPAC名 |
3-ethynyl-3-methylthietane |
InChI |
InChI=1S/C6H8S/c1-3-6(2)4-7-5-6/h1H,4-5H2,2H3 |
InChIキー |
GQEDLRMVYQNTHP-UHFFFAOYSA-N |
正規SMILES |
CC1(CSC1)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9H-fluoren-9-ylmethyl N-[(2S)-4-hydroxybutan-2-yl]carbamate](/img/structure/B13459250.png)
